molecular formula C27H28N2O6 B2493925 3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922028-84-0

3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2493925
CAS No.: 922028-84-0
M. Wt: 476.529
InChI Key: XGDYTTUXFYGQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 10 and a ketone at position 11. The benzamide moiety is further modified with triethoxy groups at positions 3, 4, and 5 of the phenyl ring. The triethoxy substituents likely enhance solubility and modulate electronic properties, influencing binding affinity and pharmacokinetics.

Properties

IUPAC Name

3,4,5-triethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6/c1-5-32-23-14-17(15-24(33-6-2)25(23)34-7-3)26(30)28-18-12-13-21-19(16-18)27(31)29(4)20-10-8-9-11-22(20)35-21/h8-16H,5-7H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDYTTUXFYGQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound features a complex structure that includes:

  • Triethoxy groups : Contributing to its solubility and reactivity.
  • Dibenzo[b,f][1,4]oxazepin core : Known for various biological activities.

Molecular Formula

The molecular formula is C₁₈H₂₃N₃O₄, with a molecular weight of approximately 345.39 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : The compound may act through the inhibition of key enzymes involved in cancer cell proliferation. Thymidylate synthase (TS) inhibitors have shown promising results in reducing tumor growth by inducing apoptosis in cancer cells .
  • Case Study : In a comparative analysis with other compounds, certain derivatives demonstrated IC50 values as low as 1.1 μM against MCF-7 breast cancer cells, indicating significant potency .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains:

  • In vitro Studies : Research indicates that derivatives with similar structures exhibit good inhibition against Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity:

  • Tyrosinase Inhibition : Preliminary studies suggest that related compounds inhibit tyrosinase more effectively than standard inhibitors like kojic acid. This activity could be beneficial in treating hyperpigmentation disorders .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound A (similar structure)Anticancer (MCF-7)1.1
Compound BAntimicrobial (E. coli)15
Compound CTyrosinase Inhibition0.5

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Ortho-substituted phenyl ringIncreased anticancer activity
Triethoxy groupEnhanced solubility and bioavailability
Dibenzo[b,f][1,4]oxazepin coreCentral to biological efficacy

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related dibenzoheteroazepine derivatives, focusing on core heteroatoms, substituents, synthetic routes, and physicochemical properties.

Core Heteroatom Variations

Dibenzoheteroazepines differ primarily in their heteroatom composition (oxygen or sulfur) and oxidation state:

  • Oxazepine core (oxygen atom, as in the target compound):
    • Example: N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide ()
  • Contains an oxazepine core (oxygen) and a trifluoromethylbenzamide substituent.
  • Molecular weight: 412.367 g/mol; HRMS m/z: 412.1035 .
  • Thiazepine core (sulfur atom, often oxidized to 5-oxide or 5,5-dioxide):
    • Example: 10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide ()
  • Synthesized via H₂O₂ oxidation in acetic acid (85% yield).
  • Molecular weight: 297.30 g/mol; HRMS m/z: 297.0532 .

Key Differences :

  • Thiazepine derivatives (e.g., 40 , 41 in ) often exhibit higher polarity due to sulfur oxidation, impacting solubility and receptor binding .
  • Oxazepines may offer improved metabolic stability compared to sulfur-containing analogs due to reduced susceptibility to oxidative metabolism .
Substituent Variations

Substituents on the benzamide/acetamide group and the dibenzoheteroazepine core significantly influence activity and physicochemical properties:

Compound Name Core Structure Benzamide/Acetamide Substituent Molecular Weight (g/mol) LCMS RT (min) HRMS m/z [M+H⁺] Reference
Target Compound Oxazepine 3,4,5-Triethoxybenzamide ~481.47* N/A N/A -
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Oxazepine 2-(Trifluoromethyl)benzamide 412.37 N/A 412.1035
N-(4-Bromobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine (5-oxide) 4-Bromobenzyl 425.0 5.47 425.0725
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine (5-oxide) 4-Methoxyphenyl 421.12 5.27 421.1217
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide Oxazepine 4-Fluorophenylacetamide ~406.40* N/A N/A

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in ) increase lipophilicity, while electron-donating groups (e.g., triethoxy in the target compound) may enhance solubility .
  • Halogenated substituents (e.g., bromo in ) improve receptor binding affinity in some thiazepine analogs .

Key Differences :

  • Oxazepines generally avoid sulfur oxidation steps, simplifying synthesis compared to thiazepines .
  • Triethoxybenzamide synthesis may require protection/deprotection strategies for the ethoxy groups .
Physicochemical Properties
  • Polarity : The triethoxy groups in the target compound increase polarity (logP ~2.5*), whereas trifluoromethyl-substituted analogs () are more lipophilic (logP ~3.1) .
  • Chirality : Thiazepine 5-oxides (e.g., (S)-10b in ) require chiral separation via SFC or HPLC , whereas the target compound lacks chiral centers.

*Predicted using fragment-based methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.